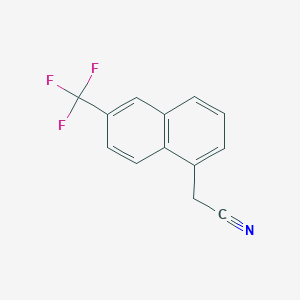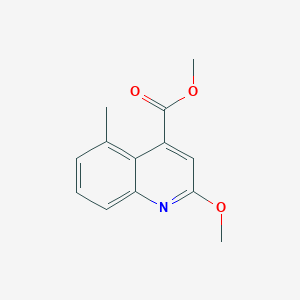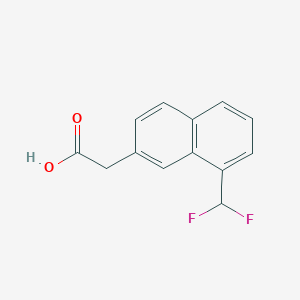![molecular formula C5H2BrClN4 B11876449 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the oxidative cyclization of pyrimidinylhydrazines with aryl aldehydes. One common method employs iodobenzene diacetate as the oxidizing agent in methanol . This reaction proceeds under mild conditions and offers good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high purity and yield. The use of hypervalent iodine reagents, such as iodobenzene diacetate, is favored due to their low toxicity and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: Utilizes reagents like iodobenzene diacetate.
Substitution: Involves nucleophilic substitution reactions where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit diverse biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound fits into the active site of CDK2 through hydrogen bonding interactions, disrupting the enzyme’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine stands out due to its unique substitution pattern, which imparts distinct biological activities. Its combination of bromine and chlorine atoms enhances its reactivity and potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C5H2BrClN4 |
|---|---|
Poids moléculaire |
233.45 g/mol |
Nom IUPAC |
8-bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-8-5(7)11-2-9-10-4(3)11/h1-2H |
Clé InChI |
OGNYGANULBMANA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NN=CN2C(=N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11876368.png)
![4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876371.png)



![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B11876399.png)

![Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate](/img/structure/B11876409.png)



![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)


